2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline typically involves the reaction of 2-amino-5-methylbenzenethiol with 4-methylaniline under controlled conditions. The reaction is carried out in the presence of a suitable oxidizing agent to facilitate the formation of the dithio linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the dithio linkage to thiol groups.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: N-substituted derivatives.
Scientific Research Applications
2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline involves its interaction with specific molecular targets and pathways. The compound’s dithio linkage and amino groups enable it to form covalent bonds with target proteins, potentially inhibiting their function . This interaction can disrupt cellular processes and lead to the desired biological effects .
Comparison with Similar Compounds
- 2-[(2-Amino-4-methylphenyl)dithio]-4-methylaniline
- 2-[(2-Amino-5-methylphenyl)dithio]-3-methylaniline
- 2-[(2-Amino-5-methylphenyl)dithio]-4-ethylamine
Comparison: 2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different reactivity profiles and biological effects, making it a valuable compound for diverse research applications.
Properties
IUPAC Name |
2-[(2-amino-5-methylphenyl)disulfanyl]-4-methylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2S2/c1-9-3-5-11(15)13(7-9)17-18-14-8-10(2)4-6-12(14)16/h3-8H,15-16H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAQHRJVDSRBFNH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)SSC2=C(C=CC(=C2)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20459551 |
Source
|
Record name | 2-[(2-amino-5-methylphenyl)dithio]-4-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20459551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31183-91-2 |
Source
|
Record name | 2-[(2-amino-5-methylphenyl)dithio]-4-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20459551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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